molecular formula C8H11F3N2S B11757125 N-((2-(trifluoromethyl)thiazol-4-yl)methyl)propan-2-amine

N-((2-(trifluoromethyl)thiazol-4-yl)methyl)propan-2-amine

Cat. No.: B11757125
M. Wt: 224.25 g/mol
InChI Key: AUWSAVAXZVENKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(trifluoromethyl)thiazol-4-yl)methyl)propan-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trifluoromethyl group at the 2-position of the thiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(trifluoromethyl)thiazol-4-yl)methyl)propan-2-amine typically involves the reaction of a thiazole derivative with a trifluoromethylating agent. One common method is the reaction of 2-aminothiazole with trifluoromethyl iodide under basic conditions to introduce the trifluoromethyl group. The resulting intermediate is then reacted with an appropriate alkylating agent, such as isopropyl bromide, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((2-(trifluoromethyl)thiazol-4-yl)methyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-((2-(trifluoromethyl)thiazol-4-yl)methyl)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((2-(trifluoromethyl)thiazol-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(trifluoromethyl)thiazole
  • 4-methyl-2-(trifluoromethyl)thiazole
  • 2-(trifluoromethyl)benzothiazole

Uniqueness

N-((2-(trifluoromethyl)thiazol-4-yl)methyl)propan-2-amine is unique due to the presence of both the trifluoromethyl group and the propan-2-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11F3N2S

Molecular Weight

224.25 g/mol

IUPAC Name

N-[[2-(trifluoromethyl)-1,3-thiazol-4-yl]methyl]propan-2-amine

InChI

InChI=1S/C8H11F3N2S/c1-5(2)12-3-6-4-14-7(13-6)8(9,10)11/h4-5,12H,3H2,1-2H3

InChI Key

AUWSAVAXZVENKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CSC(=N1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.